

A Comparative Guide to Analytical Standards for 5-Methyl-8-hydroxycoumarin

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Compound of Interest

Compound Name: 5-Methyl-8-hydroxycoumarin

Cat. No.: B1231965

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For researchers, scientists, and drug development professionals, the selection of a high-quality analytical standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the analytical standard for **5-Methyl-8-hydroxycoumarin** and a common alternative, 7-Hydroxy-4-methylcoumarin, offering insights into their specifications and the analytical methodologies used for their characterization.

Product Comparison

Due to its specialized nature, **5-Methyl-8-hydroxycoumarin** is available from a more limited number of suppliers compared to more common coumarin derivatives. For this guide, we will compare the standard for **5-Methyl-8-hydroxycoumarin** with the widely available analytical standard for 7-Hydroxy-4-methylcoumarin.



Feature	5-Methyl-8-hydroxycoumarin	7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)
CAS Number	36651-81-7[1]	90-33-5[2]
Molecular Formula	C10H8O3	C10H8O3[2]
Molecular Weight	176.17 g/mol	176.17 g/mol [3]
Typical Purity	>95% (Expected)	≥96.0% (HPLC)[2], 99.40%[4]
Appearance	Solid (Expected)	White to light yellow crystalline powder[2][4]
Melting Point	Not specified	186°C to 192°C[2][4]
Primary Suppliers	LGC Standards[1]	Thermo Fisher Scientific[2], GFS Chemicals[3], Sonwu[4]
Documentation	Certificate of Analysis (available upon request)	Certificate of Analysis, Safety Data Sheet[2]

Experimental Protocols

The characterization and quantification of coumarin-based analytical standards typically rely on robust chromatographic and spectroscopic techniques. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the industry for purity assessment and identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a primary method for determining the purity of non-volatile organic compounds like hydroxycoumarins.

- 1. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask



to obtain a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 μg/mL to 100 μg/mL.
- Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.
- 2. Chromatographic Conditions:
- Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient elution is often employed using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 50% A, 50% B
 - 25-30 min: Hold at 50% A, 50% B
 - 30-35 min: Return to 95% A, 5% B
 - 35-40 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Typically monitored at the λmax of the coumarin, for instance, around 321 nm for 7-Hydroxy-4-methylcoumarin[5].
- Injection Volume: 10-20 μL.



3. Data Analysis:

• The purity of the standard is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semivolatile compounds. For hydroxycoumarins, derivatization may be necessary to increase volatility.

- 1. Standard and Sample Preparation (with Derivatization):
- Accurately weigh the standard and dissolve in a suitable solvent like pyridine or acetonitrile.
- Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA) and heat the
 mixture (e.g., at 60-70°C for 30 minutes) to convert the hydroxyl groups to trimethylsilyl
 (TMS) ethers, which are more volatile.

2. GC-MS Conditions:

- Instrument: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μ m film thickness HP-5MS or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280°C.
- · Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.



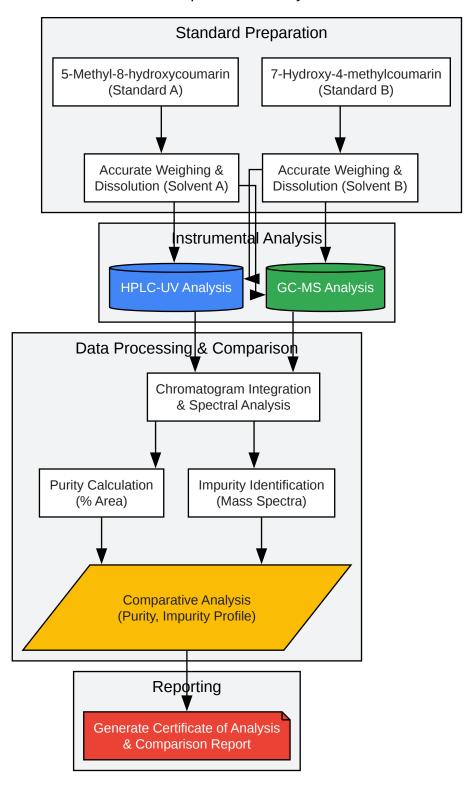
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 10 minutes.
- MS Transfer Line Temperature: 290°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 50-500 amu.
- 3. Data Analysis:
- Identification is achieved by comparing the obtained mass spectrum with reference spectra
 from libraries (e.g., NIST, Wiley). The fragmentation pattern of coumarins often involves the
 loss of CO molecules.
- Purity can be estimated by the relative area of the primary peak.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the analysis and comparison of analytical standards.



Workflow for Comparison of Analytical Standards



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Caption: Analytical workflow for comparing two coumarin standards.



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